molecular formula C28H25N3O7S B11971918 [(3Z)-3-(6-(Isopropoxycarbonyl)-5-(4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-A]pyrimidin-2(3H)-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]acetic acid

[(3Z)-3-(6-(Isopropoxycarbonyl)-5-(4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-A]pyrimidin-2(3H)-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]acetic acid

Cat. No.: B11971918
M. Wt: 547.6 g/mol
InChI Key: VPLBQARAWNCQMJ-GYHWCHFESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(3Z)-3-(6-(Isopropoxycarbonyl)-5-(4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-A]pyrimidin-2(3H)-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]acetic acid is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a thiazolo[3,2-A]pyrimidine core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3Z)-3-(6-(Isopropoxycarbonyl)-5-(4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-A]pyrimidin-2(3H)-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]acetic acid typically involves multi-step organic reactions

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[(3Z)-3-(6-(Isopropoxycarbonyl)-5-(4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-A]pyrimidin-2(3H)-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid, while reduction might produce an alcohol.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of [(3Z)-3-(6-(Isopropoxycarbonyl)-5-(4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-A]pyrimidin-2(3H)-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

[(3Z)-3-(6-(Isopropoxycarbonyl)-5-(4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-A]pyrimidin-2(3H)-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]acetic acid can be compared with other heterocyclic compounds, such as:

    Thiazoles: Known for their antimicrobial properties.

    Pyrimidines: Commonly found in nucleic acids and pharmaceuticals.

    Indoles: Known for their presence in natural products and pharmaceuticals.

Properties

Molecular Formula

C28H25N3O7S

Molecular Weight

547.6 g/mol

IUPAC Name

2-[(3Z)-3-[5-(4-methoxyphenyl)-7-methyl-3-oxo-6-propan-2-yloxycarbonyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene]-2-oxoindol-1-yl]acetic acid

InChI

InChI=1S/C28H25N3O7S/c1-14(2)38-27(36)21-15(3)29-28-31(23(21)16-9-11-17(37-4)12-10-16)26(35)24(39-28)22-18-7-5-6-8-19(18)30(25(22)34)13-20(32)33/h5-12,14,23H,13H2,1-4H3,(H,32,33)/b24-22-

InChI Key

VPLBQARAWNCQMJ-GYHWCHFESA-N

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C/3\C4=CC=CC=C4N(C3=O)CC(=O)O)/SC2=N1)C5=CC=C(C=C5)OC)C(=O)OC(C)C

Canonical SMILES

CC1=C(C(N2C(=O)C(=C3C4=CC=CC=C4N(C3=O)CC(=O)O)SC2=N1)C5=CC=C(C=C5)OC)C(=O)OC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.